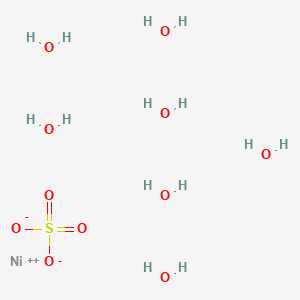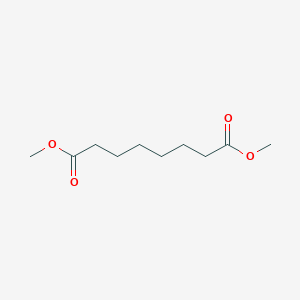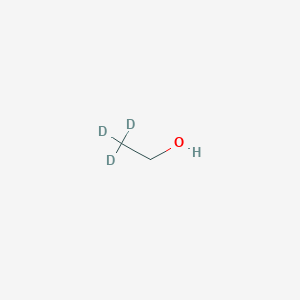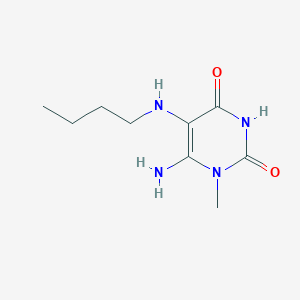
2,2-Dimethoxy-1-(2-thienyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethoxy-1-(2-thienyl)ethanone, also known as DMTS, is a chemical compound that belongs to the class of thioethers. It has been extensively studied for its potential applications in the field of scientific research.
Mechanism Of Action
The mechanism of action of 2,2-Dimethoxy-1-(2-thienyl)ethanone is not fully understood. However, it is believed to act as a nucleophile in organic reactions, facilitating the formation of new chemical bonds. Additionally, 2,2-Dimethoxy-1-(2-thienyl)ethanone has been shown to possess antioxidant properties, which may contribute to its potential therapeutic applications.
Biochemical And Physiological Effects
2,2-Dimethoxy-1-(2-thienyl)ethanone has been shown to possess a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory and analgesic properties, which may make it a potential candidate for the treatment of inflammatory diseases. Additionally, 2,2-Dimethoxy-1-(2-thienyl)ethanone has been shown to possess antitumor properties, which may make it a potential candidate for the treatment of cancer.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2,2-Dimethoxy-1-(2-thienyl)ethanone is its high reactivity, which makes it an effective reagent for organic synthesis. Additionally, 2,2-Dimethoxy-1-(2-thienyl)ethanone is relatively inexpensive and easy to synthesize, making it a cost-effective option for laboratory experiments. However, 2,2-Dimethoxy-1-(2-thienyl)ethanone is also highly reactive and can be hazardous if not handled properly. It is important to exercise caution when working with 2,2-Dimethoxy-1-(2-thienyl)ethanone and to follow proper safety protocols.
Future Directions
There are several potential future directions for research on 2,2-Dimethoxy-1-(2-thienyl)ethanone. One area of interest is its potential applications in the field of medicine. 2,2-Dimethoxy-1-(2-thienyl)ethanone has been shown to possess a range of therapeutic properties, including anti-inflammatory, analgesic, and antitumor properties. Further research is needed to determine its potential as a treatment for various diseases. Additionally, 2,2-Dimethoxy-1-(2-thienyl)ethanone may have potential applications in the field of materials science, as a reagent for the synthesis of new materials with novel properties. Overall, there is still much to be learned about the potential applications of 2,2-Dimethoxy-1-(2-thienyl)ethanone, and further research is needed to fully explore its potential.
Synthesis Methods
2,2-Dimethoxy-1-(2-thienyl)ethanone can be synthesized through the reaction of 2-thiophenecarboxaldehyde with dimethyl malonate, followed by the addition of sodium methoxide and subsequent acidification. The resulting product is then purified through recrystallization.
Scientific Research Applications
2,2-Dimethoxy-1-(2-thienyl)ethanone has been widely used in scientific research for its potential applications in the field of organic synthesis. It has been shown to be an effective reagent for the synthesis of various organic compounds, including thiophenes, pyridines, and benzothiazoles. Additionally, 2,2-Dimethoxy-1-(2-thienyl)ethanone has been used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
properties
IUPAC Name |
2,2-dimethoxy-1-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-10-8(11-2)7(9)6-4-3-5-12-6/h3-5,8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWBFVXGPQRTJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)C1=CC=CS1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356027 |
Source


|
| Record name | 2,2-Dimethoxy-1-(thiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethoxy-1-thiophen-2-ylethanone | |
CAS RN |
127256-00-2 |
Source


|
| Record name | 2,2-Dimethoxy-1-(thiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-[[2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B158614.png)


![Phenol, 4-[[4-[[4-(2-hydroxyethoxy)phenyl]azo]-2-methoxy-5-methylphenyl]azo]-](/img/structure/B158620.png)






